molecular formula C33H44NOPS B12298820 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298820
M. Wt: 533.7 g/mol
InChI Key: MCSYWJVKLCHPNB-ZIQZBVCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety. Its unique configuration makes it a valuable subject of study in organic chemistry, particularly in the synthesis of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of naphthalene derivatives with dicyclohexylphosphanyl chloride under controlled conditions to form the phosphanyl-substituted naphthalene. This intermediate is then reacted with a sulfinamide precursor in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted naphthalene derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in the synthesis of metal complexes, which serve as catalysts in various organic reactions. Its unique structure allows for the formation of stable complexes with transition metals, enhancing their catalytic activity .

Biology and Medicine

In biology and medicine, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is studied for its potential therapeutic applications. It has shown promise in the development of new drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphanyl group can coordinate with metal ions, facilitating catalytic reactions. Additionally, the sulfinamide moiety can interact with biological molecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group and a sulfinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37?/m1/s1

InChI Key

MCSYWJVKLCHPNB-ZIQZBVCVSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.